molecular formula C20H16N4O7S2 B2920023 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate CAS No. 877651-46-2

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate

Cat. No.: B2920023
CAS No.: 877651-46-2
M. Wt: 488.49
InChI Key: DZTOKQFWBUVRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of heterocyclic molecules featuring a pyran-3-yl ester core linked to a 1,3,4-thiadiazole moiety via a thioether bridge. The thiadiazole ring is substituted with a cyclopropanecarboxamido group, while the pyran ester is functionalized with a 2-methyl-3-nitrobenzoate group. The presence of electron-withdrawing (nitro) and sterically bulky (methyl) groups on the benzoate may influence reactivity, solubility, and intermolecular interactions compared to analogs.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O7S2/c1-10-13(3-2-4-14(10)24(28)29)18(27)31-16-8-30-12(7-15(16)25)9-32-20-23-22-19(33-20)21-17(26)11-5-6-11/h2-4,7-8,11H,5-6,9H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTOKQFWBUVRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular structure of the compound features a thiadiazole moiety, which is known for its diverse biological activities. The compound's molecular weight is approximately 447.5 g/mol . Its complex structure includes multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives often exhibit significant antimicrobial properties. In studies evaluating similar compounds, moderate to strong antibacterial activity was reported against various strains of bacteria, including Salmonella typhi and Bacillus subtilis . While specific data on the tested compound is limited, the presence of the thiadiazole ring suggests potential efficacy in this area.

Anticholinesterase Activity

Another area of interest is the anticholinesterase activity. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. For instance, certain derivatives demonstrated IC50 values in the nanomolar range, indicating potent activity . The specific compound may also exhibit similar properties due to its structural components.

Docking Studies

Molecular docking studies have been employed to predict the interactions of this compound with target proteins. Such studies help elucidate the binding affinity and mechanism of action at the molecular level. Preliminary findings suggest that compounds with a thiadiazole nucleus can effectively bind to active sites of enzymes involved in various biological pathways .

Case Studies and Research Findings

Several studies have synthesized related thiadiazole derivatives and evaluated their biological activities:

  • Synthesis and Evaluation : A study synthesized a series of 1,3,4-thiadiazole derivatives and assessed their anticholinesterase activity. Some compounds outperformed donepezil, a standard treatment for Alzheimer's disease .
  • Bacterial Inhibition : Another investigation focused on synthesizing compounds with 1,3,4-thiadiazole cores and demonstrated moderate antibacterial effects against multiple bacterial strains .
  • In Silico Studies : Computational studies have been conducted to predict the pharmacokinetic properties and bioavailability of similar compounds, suggesting favorable profiles for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (Ester Group) Molecular Formula Molecular Weight Key Substituents Notable Properties/Reactivity Reference
2-methyl-3-nitrobenzoate (Target compound) C₂₁H₁₈N₄O₇S₂* ~510.5* - 2-methyl-3-nitrobenzoate ester
- Cyclopropanecarboxamido on thiadiazole
High electron-withdrawing effect (nitro); steric hindrance (methyl) may reduce reactivity
3-fluorobenzoate C₂₀H₁₅FN₄O₆S₂ 506.5 - 3-fluorobenzoate ester
- Cyclopropanecarboxamido on thiadiazole
Fluorine enhances lipophilicity and metabolic stability
4-nitrobenzoate () C₁₇H₁₂N₄O₇S₂ 448.4 - 4-nitrobenzoate ester
- Acetamido (instead of cyclopropanecarboxamido)
Parabolic nitro positioning may alter electronic effects; lower molecular weight
2-(4-methoxyphenyl)acetate () C₂₄H₂₂N₄O₇S₂ 550.6 - 4-methoxyphenyl acetate ester
- Methoxy group enhances electron donation
Increased solubility due to polar methoxy group
4-nitrobenzoate () C₂₀H₁₂N₄O₇S₃ 516.5 - 4-nitrobenzoate ester
- Thiophene-2-carboxamido on thiadiazole
Thiophene substitution may improve π-π stacking interactions
2-ethylbutanoate () C₁₈H₂₁N₃O₅S₂ 423.5 - Aliphatic 2-ethylbutanoate ester Higher flexibility; reduced aromatic interactions

Key Structural and Functional Differences:

Ester Group Variations: The target compound’s 2-methyl-3-nitrobenzoate combines steric hindrance (methyl) and strong electron withdrawal (nitro), which may reduce nucleophilic attack compared to the 4-nitrobenzoate in and . 3-fluorobenzoate () introduces fluorine’s electronegativity, enhancing stability and bioavailability .

Thiadiazole Substitutions :

  • The cyclopropanecarboxamido group (target compound) offers rigidity and metabolic resistance, whereas thiophene-2-carboxamido () provides conjugated π-systems for enhanced binding .
  • Acetamido () is less sterically demanding than cyclopropanecarboxamido, possibly increasing reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.